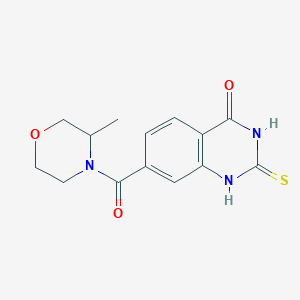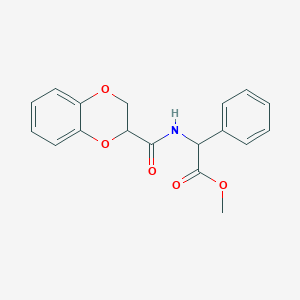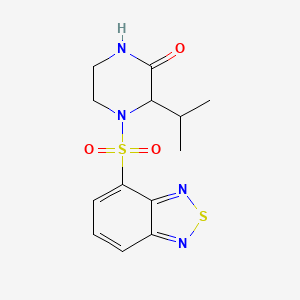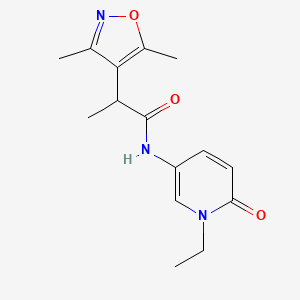
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized and studied for its potential biological activity.
Mécanisme D'action
The mechanism of action of 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and receptors, or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one has potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II. Furthermore, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its potential as a tool compound for studying various biological processes. It has been shown to have potential anti-cancer activity and may be useful for studying cancer biology. However, one limitation is that the compound may have limited solubility in certain solvents, which may affect its activity and bioavailability.
Orientations Futures
There are several future directions for research on 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one. One direction is to further study its potential anti-cancer activity and mechanism of action. Another direction is to evaluate its potential as a fluorescent probe for imaging applications. Furthermore, it may be useful to study its activity against other enzymes and receptors to better understand its potential biological activity.
Méthodes De Synthèse
The synthesis of 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-methylmorpholine-4-carbonyl chloride in the presence of a base, followed by the addition of a thiol compound to form the sulfanylidene group. The resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one has potential applications in scientific research as a tool compound for studying various biological processes. It has been studied for its potential anti-cancer activity, as well as its ability to inhibit certain enzymes and receptors. Furthermore, it has been evaluated for its potential as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-7-20-5-4-17(8)13(19)9-2-3-10-11(6-9)15-14(21)16-12(10)18/h2-3,6,8H,4-5,7H2,1H3,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDTVXNAIYUDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
